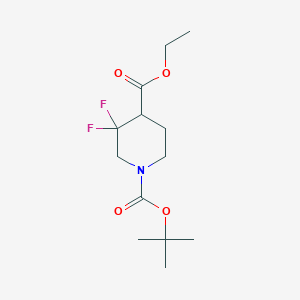

1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate

CAS No.: 1303972-95-3

Cat. No.: VC8228615

Molecular Formula: C13H21F2NO4

Molecular Weight: 293.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1303972-95-3 |

|---|---|

| Molecular Formula | C13H21F2NO4 |

| Molecular Weight | 293.31 g/mol |

| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-6-7-16(8-13(9,14)15)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3 |

| Standard InChI Key | VAUFIYFDCANVBM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCN(CC1(F)F)C(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C1CCN(CC1(F)F)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate belongs to the class of heterocyclic organic compounds, specifically piperidine derivatives. Its molecular formula, C₁₃H₂₁F₂NO₄, corresponds to a molecular weight of 293.31 g/mol . The IUPAC name, 1-O-tert-butyl 4-O-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate, reflects its bifunctional ester groups and difluoro substitution at the 3-position of the piperidine ring .

Key Structural Attributes:

-

Piperidine Core: A six-membered saturated ring with nitrogen at position 1.

-

Fluorine Substitution: Two fluorine atoms at the 3-position, enhancing electronegativity and potential bioactivity.

-

Ester Groups: tert-Butyl and ethyl esters at positions 1 and 4, respectively, providing steric bulk and hydrolytic stability .

Table 1: Fundamental Chemical Data

Synthesis and Manufacturing Considerations

Synthetic routes to 1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate involve multi-step organic reactions, though detailed protocols remain proprietary. General strategies for analogous piperidine derivatives include:

-

Ring Formation: Cyclization of amines with carbonyl compounds.

-

Fluorination: Introduction of fluorine via electrophilic or nucleophilic agents.

-

Esterification: Protection of carboxylic acid groups as tert-butyl and ethyl esters.

Industrial-scale production requires stringent control over reaction conditions to ensure purity ≥95%, as specified by suppliers .

Applications in Pharmaceutical Research

Piperidine derivatives are ubiquitous in drug discovery, and this compound’s unique features position it as a versatile intermediate:

Bioisosteric Replacement

The difluoro group serves as a bioisostere for hydroxyl or methyl groups, modulating pharmacokinetic properties without altering steric demands . This substitution is particularly valuable in optimizing metabolic stability and target binding.

Protease Inhibitor Scaffolds

Piperidine cores are common in protease inhibitors (e.g., HIV-1 protease inhibitors). The tert-butyl ester may enhance lipophilicity, aiding blood-brain barrier penetration for central nervous system targets.

Fluorine-Mediated Interactions

Fluorine’s electronegativity facilitates hydrogen bonding and dipole interactions with biological targets, potentially improving binding affinity and selectivity .

| Hazard Category | Precautionary Action |

|---|---|

| Oral Toxicity (H302) | Avoid ingestion; rinse mouth if exposed |

| Skin Irritation (H315) | Wash with soap and water |

| Eye Irritation (H319) | Rinse eyes for 15 minutes |

| Respiratory (H335) | Use respiratory protection |

Future Research Directions

While current applications focus on medicinal chemistry, emerging opportunities include:

-

Catalysis: As a ligand in asymmetric synthesis.

-

Material Science: Fluorine’s role in polymer stability.

-

Chemical Biology: Probing enzyme active sites via fluorine NMR.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume